REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]=1[NH2:14].[Cl:15]N1C(=O)CCC1=O>C(#N)C>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[C:9]([Cl:15])[CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]=1[NH2:14]
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Name
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|
Quantity
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30 g
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Type
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reactant
|
Smiles
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ClCCOC1=C(C(=CC=C1)[N+](=O)[O-])N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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1.3 L
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Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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the residue was diluted with ethyl acetate (500 ml)
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Type
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WASH
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Details
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The organic layer was washed with water (2×250 ml) and brine (250 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
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CUSTOM
|
Details
|
to give an orange solid residue
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate-hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClCCOC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.5 g | |
YIELD: PERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |